methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
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Description
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C19H19NO7S and its molecular weight is 405.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Applications
Synthesis of Heterocyclic Structures : A study by Jeon and Lee (2008) highlighted the synthesis of 4H-indeno[1,2-b]thiophenes, 8H-indeno[2,1-b]thiophenes, and 8H-indeno[2,1-b]furans with acrylic acid units through aldol-type reactions, serving as precursors for the preparation of complex indenothiophenes and indenofurans having acrylic acid units. This demonstrates the compound's role in generating novel heterocyclic structures via intramolecular Friedel-Crafts reactions (Jeon & Lee, 2008).
Photochromic Properties in Polymers : Ortyl et al. (2002) synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, used for the preparation of homopolymers and copolymers displaying photochromic properties. This research underscores the utility of such compounds in developing materials with light-responsive characteristics (Ortyl, Janik, & Kucharski, 2002).
Cyclization Reactions : The work by Rutkauskas, Kantminienė, and Beresnevieius (2008) detailed the cyclization of methyl- and methoxyaminobenzenethiols with acrylic acid, forming benzothiazepin-ones and other cyclized products. This cyclization pathway highlights the compound's role in creating complex molecular structures with potential pharmaceutical applications (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Enaminones as Precursors for Pyrimidones : Sokolenko et al. (2017) synthesized methyl 3-(dimethylamino)acrylates containing various groups to produce 2,5-substituted 4(3H)-pyrimidones. The study demonstrates the precursor role of such acrylates in synthesizing pyrimidine derivatives, indicating its significance in medicinal chemistry (Sokolenko et al., 2017).
Properties
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-24-14-4-6-15(7-5-14)28(22,23)18(19(21)25-2)12-20-13-3-8-16-17(11-13)27-10-9-26-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAZWQKXNKIOB-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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